Phosphonic acid, (m-bromophenyl)-

Descripción general

Descripción

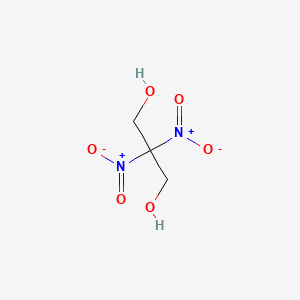

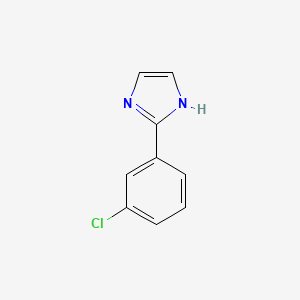

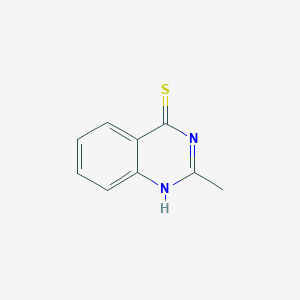

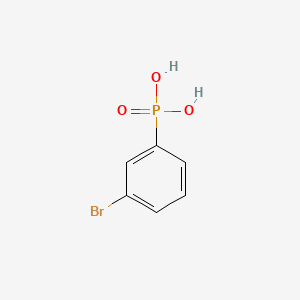

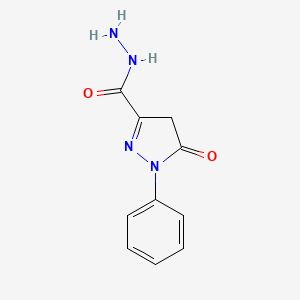

Phosphonic acid, also known as phosphonous acid, is a type of organophosphorus compound that has a unique and complex molecular structure . It is known for its acid properties and its potential for forming a wide range of derivative compounds . The compound “(m-bromophenyl)phosphonic acid” is a specific type of phosphonic acid where a bromophenyl group is attached to the phosphorus atom .

Synthesis Analysis

Phosphonic acids can be synthesized through various methods. One of the most popular methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . Another method involves the reaction of phosphorous acid with formaldehyde and a primary or secondary amine, resulting in an aminomethylphosphonic acid .Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .Chemical Reactions Analysis

Phosphonic acids can undergo a variety of chemical reactions. For instance, they can be selectively esterified to form mono- or diethyl esters of phosphonic acid . The reaction course is influenced by temperature, and depending on the reaction temperature, mono- or diethyl esters of phosphonic acid can be obtained exclusively with decent yields .Physical And Chemical Properties Analysis

Phosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is slightly soluble in water and is highly polar due to its structure . It is a diprotic acid, which means it can donate two protons (H+) per molecule .Aplicaciones Científicas De Investigación

Polymer Applications

Fluorinated Poly(aryl ether) with Phosphonated Derivative : A fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group was synthesized and its phosphonic acid derivative shows promise as a polymeric electrolyte membrane for fuel cell applications due to excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity (Liu et al., 2006).

Phosphonic Acid Functionalized Poly(arylene ether)s : Novel phosphonic acid containing bisphenol synthesized from phenolphthalein and m-aminophenylphosphonic acid resulted in poly(arylene ether)s with potential as proton-exchange polymer electrolyte membranes for fuel cells (Meng et al., 2003).

Phosphonic Acid Functionalized Poly[aryloxyphosphazenes] : A method for synthesizing phenylphosphonic acid functionalized poly[aryloxyphosphazenes] indicates potential application as proton-conducting membranes in fuel cells (Allcock et al., 2002).

Materials Science and Chemistry

Microporous Aluminum Bisphosphonates : Bisphosphonates of trivalent elements, including phosphonic acids as crosslinking agents, have applications in creating materials with specific surface areas and microporous structures, useful in various fields (Gómez-Alcántara et al., 2006).

Syntheses and Structures of Metal-Phosphonate Frameworks : Phosphonic acid derivatives have been utilized to construct magnetic materials and 2-dimensional layered metal phosphonates, revealing applications in materials science and magnetic properties studies (Zhai et al., 2013).

Phosphonate Coupling Molecules in Nanomaterials : Phosphonic acids are key in controlling surface/interface properties in hybrid or composite materials, (opto)electronic devices, and the synthesis of nanomaterials (Guerrero et al., 2013).

Bioactive Properties and Applications

Use of Phosphonic Acid in Broad Specificity Antibodies : Phosphonic acid was used as a generic hapten to generate broad specificity antibodies against organophosphorus pesticides, indicating applications in biosensors and analytical methods (Alcocer et al., 2000).

- )](https://consensus.app/papers/motif-chemistry-mucha/22bb09ba3f6c5e099b2c8c05b500cf69/?utm_source=chatgpt).

Safety And Hazards

Direcciones Futuras

There is ongoing research to explore the further potential uses of phosphonic acids. They have a large number of applications in various fields such as agriculture, medicine, and many others . The development of cleaner and more efficient synthetic methods, such as high-throughput synthesis and mechanochemical synthesis, is one of the future directions in the field of phosphonic acids .

Propiedades

IUPAC Name |

(3-bromophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXYXYBKMLOQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219852 | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, (m-bromophenyl)- | |

CAS RN |

6959-02-0 | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (m-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-](/img/structure/B1619559.png)

![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)